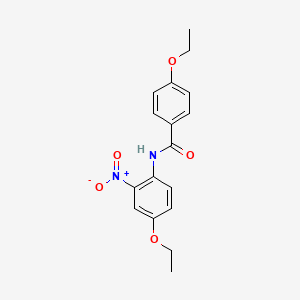
N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPN or BPN' and is a member of the family of benzamides.
科学的研究の応用
BPN has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BPN is in the field of cancer research. Studies have shown that BPN can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. BPN has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
BPN has also been studied for its potential applications in the field of neuroscience. Studies have shown that BPN can enhance the release of dopamine, which is a neurotransmitter that plays a crucial role in the reward system of the brain. This enhancement of dopamine release can potentially be used to treat conditions such as Parkinson's disease.
作用機序
The mechanism of action of BPN involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting HDAC, BPN can alter the expression of genes that are involved in various cellular processes such as apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
BPN has been shown to have a range of biochemical and physiological effects. Studies have shown that BPN can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death. BPN has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes that are involved in these processes.
実験室実験の利点と制限
One of the main advantages of using BPN in lab experiments is its specificity for HDAC inhibition. BPN has been shown to selectively inhibit HDAC without affecting other enzymes that are involved in gene regulation. This specificity makes BPN a valuable tool for studying the role of HDAC in various cellular processes.
One of the limitations of using BPN in lab experiments is its solubility. BPN is poorly soluble in water, which can make it challenging to work with in aqueous solutions. However, this limitation can be overcome by using organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
将来の方向性
There are several future directions for the study of BPN. One potential direction is the development of BPN derivatives that have improved solubility and bioavailability. Another potential direction is the study of BPN in combination with other drugs for the treatment of cancer and other diseases. Finally, the study of the role of BPN in epigenetic regulation and gene expression could lead to new insights into the mechanisms of cellular processes and potential therapeutic targets.
合成法
The synthesis of BPN involves the reaction of 3-butoxyaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through column chromatography. The yield of the synthesis is typically around 60-70%.
特性
IUPAC Name |
N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-9-24-14-6-4-5-12(10-14)19-17(21)15-8-7-13(20(22)23)11-16(15)18/h4-8,10-11H,2-3,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZSSMKMMKHKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5509805 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)


![9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4897983.png)
![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)

![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)